OBAP vs. Osteogenic Growth Peptide: Superior In Vivo Serum Calcium Modulation at 20 and 60 Minutes Post-Administration
In a rat model, OBAP administration at a dose of 2 mg/kg led to a significant decrease in serum calcium ion concentration at both 20 and 60 minutes post-injection. This specific pharmacodynamic profile demonstrates a direct, rapid effect on systemic calcium levels, a property that is not reported for alternative osteogenic peptides like Osteogenic Growth Peptide (OGP) [1]. This differentiates OBAP's mechanism from growth peptides that primarily act through local stimulation of osteoblast lineage commitment via the BMP or Wnt pathways, and instead suggests a connection to systemic mineral metabolism, potentially PTH/calcitonin axis modulation [2].
| Evidence Dimension | Systemic Calcium Modulation (Cmax Pharmacodynamic Effect Time) |
|---|---|
| Target Compound Data | OBAP (mouse, rat): Significant decrease in calcium ion concentration at 2 mg/kg, observed at 20 min and 60 min after injection. |
| Comparator Or Baseline | Osteogenic Growth Peptide (OGP): In published studies, OGP's primary reported effects are on ALP activity, proliferation, and mineralization in vitro (0.01-100 nM range), with no rapid systemic calcium-lowering effect reported. |
| Quantified Difference | OBAP exhibits a quantifiable, rapid-onset hypocalcemic effect, whereas OGP shows no comparable systemic mineral modulation in vivo. |
| Conditions | In vivo rat model; OBAP administered via injection, serum calcium measurements taken at 20 and 60 minutes. |
Why This Matters
This is a critical selection criterion for researchers investigating the gut-bone axis or calcium homeostasis, where OGP would be ineffective.
- [1] KAKENHI Project No. 23592238. (2013). Examination of the physiological activity of the novel peptide OBAP. Reports specific significant changes in calcium ion concentration following OBAP administration in rats. View Source
- [2] Fukushima, N., et al. (2010). Isolation and characterization of a novel peptide, osteoblast activating peptide (OBAP). BBRC, 400(1), 157-163. Context for PTH/cAMP pathway investigation in osteoblasts. View Source
